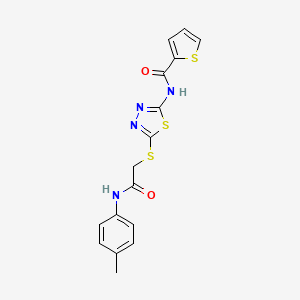

N-butyl-2-(4-(1-(2-((2-methoxyphenyl)amino)-2-oxoethyl)-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)phenyl)acetamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

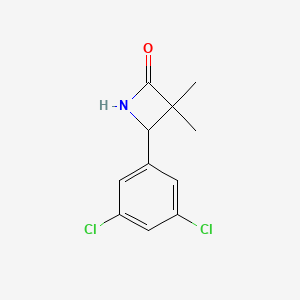

The compound is a complex organic molecule with multiple functional groups. It contains a quinazolinone moiety, which is a type of heterocyclic compound that is often found in various pharmaceuticals . The presence of the methoxyphenyl group suggests that this compound may have interesting chemical properties and potential applications in medicinal chemistry .

Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the presence of the quinazolinone and methoxyphenyl groups. The quinazolinone moiety is a common structural motif in many biologically active compounds and is known to undergo a variety of chemical reactions . The methoxyphenyl group may also influence the compound’s reactivity .科学的研究の応用

Quinazoline Derivatives in Drug Development

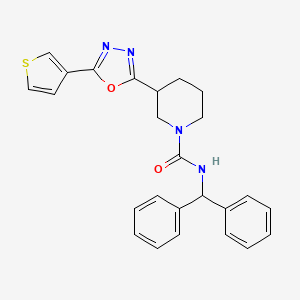

Quinazoline compounds, by extension, are explored for their diverse biological activities. For instance, the development and synthesis of new quinazoline derivatives have been linked to potential antimicrobial activities. Compounds like 2-[2-(2,6-Dichlorophenyl)amino]phenylmethyl-3-{4-[(substituted phenyl)amino]-1,3-oxazol-2-yl)-7-chloroquinazolin-4(3H)ones show promise in this area, highlighting the chemical framework's versatility in drug development (Patel & Shaikh, 2011).

Antimicrobial Properties

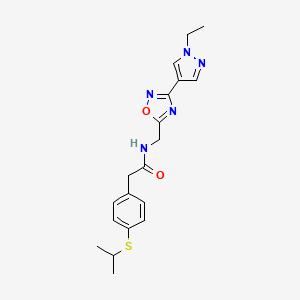

The synthesis and evaluation of novel quinazoline compounds for antimicrobial properties underscore their potential as therapeutic agents. For example, new 1,3-oxazolyl-7-chloroquinazolin-4(3H)ones were investigated for their antimicrobial activities, signifying the ongoing interest in quinazoline derivatives as a basis for developing new antimicrobials (Patel & Shaikh, 2011).

Understanding Chemical Properties

Research into the structural aspects and properties of quinazoline-based compounds extends our understanding of their potential uses. Studies on salt and inclusion compounds of amide-containing isoquinoline derivatives, for instance, provide insight into their chemical behavior and potential applications in material science and pharmaceuticals (Karmakar, Sarma, & Baruah, 2007).

特性

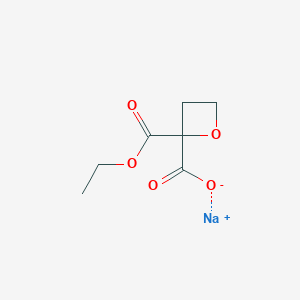

| { "Design of the Synthesis Pathway": "The synthesis pathway for N-butyl-2-(4-(1-(2-((2-methoxyphenyl)amino)-2-oxoethyl)-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)phenyl)acetamide involves the condensation of 2-aminobenzophenone with 2-methoxybenzoyl chloride to form 2-(2-methoxyphenyl)-2-oxoethylbenzophenone. This intermediate is then reacted with 3,4-dihydro-4-oxo-2-phenylquinazoline-3-carboxylic acid to form the key intermediate, 2-(4-(1-(2-((2-methoxyphenyl)amino)-2-oxoethyl)-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)phenyl)acetamide. The final step involves the N-alkylation of this intermediate with butyl bromide to form the target compound.", "Starting Materials": [ "2-aminobenzophenone", "2-methoxybenzoyl chloride", "3,4-dihydro-4-oxo-2-phenylquinazoline-3-carboxylic acid", "butyl bromide" ], "Reaction": [ "Step 1: Condensation of 2-aminobenzophenone with 2-methoxybenzoyl chloride in the presence of a base such as triethylamine to form 2-(2-methoxyphenyl)-2-oxoethylbenzophenone.", "Step 2: Reaction of 2-(2-methoxyphenyl)-2-oxoethylbenzophenone with 3,4-dihydro-4-oxo-2-phenylquinazoline-3-carboxylic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP) to form the key intermediate, 2-(4-(1-(2-((2-methoxyphenyl)amino)-2-oxoethyl)-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)phenyl)acetamide.", "Step 3: N-alkylation of the key intermediate with butyl bromide in the presence of a base such as potassium carbonate to form the target compound, N-butyl-2-(4-(1-(2-((2-methoxyphenyl)amino)-2-oxoethyl)-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)phenyl)acetamide." ] } | |

CAS番号 |

1185177-04-1 |

製品名 |

N-butyl-2-(4-(1-(2-((2-methoxyphenyl)amino)-2-oxoethyl)-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)phenyl)acetamide |

分子式 |

C29H30N4O5 |

分子量 |

514.582 |

IUPAC名 |

N-butyl-2-[4-[1-[2-(2-methoxyanilino)-2-oxoethyl]-2,4-dioxoquinazolin-3-yl]phenyl]acetamide |

InChI |

InChI=1S/C29H30N4O5/c1-3-4-17-30-26(34)18-20-13-15-21(16-14-20)33-28(36)22-9-5-7-11-24(22)32(29(33)37)19-27(35)31-23-10-6-8-12-25(23)38-2/h5-16H,3-4,17-19H2,1-2H3,(H,30,34)(H,31,35) |

InChIキー |

ORXNZKAIDXRBJH-UHFFFAOYSA-N |

SMILES |

CCCCNC(=O)CC1=CC=C(C=C1)N2C(=O)C3=CC=CC=C3N(C2=O)CC(=O)NC4=CC=CC=C4OC |

溶解性 |

not available |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-fluoro-2-methyl-N-(4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzenesulfonamide](/img/structure/B2470249.png)

![N-((5-((2-(benzo[d]thiazol-2-ylamino)-2-oxoethyl)thio)-4-(4-ethoxyphenyl)-4H-1,2,4-triazol-3-yl)methyl)benzamide](/img/structure/B2470250.png)

![1-(2-fluorobenzyl)-3-(4-fluorophenyl)-7,9-dimethyl-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione](/img/structure/B2470254.png)

![2-[2-(4-chlorophenyl)azetidin-1-yl]-N-(1-cyanocycloheptyl)acetamide](/img/structure/B2470260.png)

![N-[cyano(2-methoxyphenyl)methyl]-4-fluoro-2-nitrobenzamide](/img/structure/B2470263.png)

![N-((5-((2-(benzo[d]thiazol-2-ylamino)-2-oxoethyl)thio)-1,3,4-oxadiazol-2-yl)methyl)benzamide](/img/structure/B2470266.png)